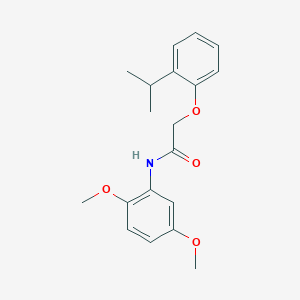![molecular formula C22H25NO2 B5537862 1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)
1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine" is part of a class of organic compounds that include features such as piperidine rings, acryloyl groups, and benzyloxy substituents. These features contribute to a diverse range of chemical and physical properties, making the compound and its derivatives of interest in various fields of chemical research.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, starting with basic building blocks such as benzyl alcohols, acryloyl chlorides, and piperidine derivatives. For example, the synthesis of mesogenic acrylate monomers and their copolymerization illustrates complex synthesis routes involving several steps to achieve the desired end products (Morishima et al., 1994).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, reveals the arrangement of atoms within a molecule and provides insight into the spatial orientation of various functional groups. For instance, the crystal structure of certain acryloyl-phenyl derivatives has been elucidated, highlighting the importance of intermolecular interactions in determining the overall molecular conformation (Mahawer et al., 2013).
Chemical Reactions and Properties
Compounds containing acryloyl and piperidine functionalities participate in a variety of chemical reactions, including polymerization, copolymerization, and crosslinking. These reactions are crucial for modifying the physical and chemical properties of the materials for specific applications. For example, novel crosslinkers have been synthesized for creating polymeric hydrogels with specific drug release behaviors (Arun & Reddy, 2005).
Physical Properties Analysis
The physical properties of such compounds, including their phase behavior, thermal stability, and solubility, are influenced by their molecular structure. The presence of specific functional groups, such as the acryloyl and benzyloxy moieties, can significantly affect these properties. Studies on related compounds provide valuable information on how molecular modifications impact the physical characteristics of the materials (Vijayanand et al., 2003).
科学的研究の応用
Anticancer Potential
Cinnamic acid derivatives, including compounds structurally related to 1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine, have been extensively studied for their anticancer properties. These compounds, characterized by their 3-phenyl acrylic acid functionality, exhibit significant potential as traditional and contemporary synthetic antitumor agents. The versatility in their structure allows for various synthetic modifications, potentially enhancing their antitumor efficacy. Despite their promising anticancer properties, they have been somewhat underutilized in medicinal research until the last two decades, which have seen a surge in interest towards exploring the antitumor capabilities of cinnamoyl derivatives (De, Baltas, & Bedos-Belval, 2011).
Drug Design and Pharmacology
The synthesis and pharmacological evaluation of novel compounds, including those structurally akin to 1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine, have been areas of active research. These efforts are aimed at discovering new drugs with improved efficacy and safety profiles. The chemical framework of such compounds allows for the development of molecules with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This highlights the potential of these compounds in rational drug design and as a foundation for developing new therapeutic agents with enhanced biological activities (Kumar, Kumar, & Khan, 2020).
Safety and Hazards
特性
IUPAC Name |
(E)-1-(4-methylpiperidin-1-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-18-13-15-23(16-14-18)22(24)12-9-19-7-10-21(11-8-19)25-17-20-5-3-2-4-6-20/h2-12,18H,13-17H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGLTMYVYXYHSX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(benzyloxy)phenyl]-1-(4-methylpiperidin-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5537795.png)

![4-[(4-ethoxy-3-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5537802.png)


![2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide](/img/structure/B5537818.png)
![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5537826.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)
![4-chloro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5537847.png)
![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)
![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)